Biochemical SMYD3 Inhibitory Potency: 4-Acetylphenyl vs. 3-Methoxyphenyl and 4-Carbamoylphenyl Analogs
The target compound exhibits an IC50 of 32 nM against recombinant SMYD3 in a biochemical assay using ³H-SAM as the methyl donor [1]. In the same assay format, the closely related 3-methoxyphenyl analog (3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide) shows an IC50 of 410 nM, while the 4-carbamoylphenyl analog displays an IC50 > 5,000 nM [1]. This represents a 12.8-fold improvement in potency over the 3-methoxy derivative and a >150-fold difference relative to the 4-carbamoylphenyl derivative, directly attributable to the 4-acetyl substitution.
| Evidence Dimension | SMYD3 enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | 3-methoxyphenyl analog: IC50 = 410 nM; 4-carbamoylphenyl analog: IC50 > 5,000 nM |
| Quantified Difference | 12.8-fold more potent vs. 3-methoxyphenyl analog; >150-fold vs. 4-carbamoylphenyl analog |
| Conditions | Recombinant N-terminal FLAG/His-tagged SMYD3, ³H-SAM substrate, baculovirus-infected insect cell expression system, 60 min incubation |
Why This Matters
A 12.8-fold potency gap at the biochemical level translates directly into a lower effective concentration requirement in cellular assays and reduces the risk of non-specific effects at higher compound concentrations, making the 4-acetylphenyl derivative the preferred tool compound or lead scaffold for SMYD3-driven programs.
- [1] Su, D.-S.; Qu, J.; Schulz, M.; Blackledge, C. W.; Yu, H.; Zeng, J.; Burgess, J.; Reif, A.; Stern, M.; Nagarajan, R.; et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11 (2), 133–140. DOI: 10.1021/acsmedchemlett.9b00493. View Source
